

A Comparative Functional Analysis of Apyrase Orthologs Across Species

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Compound of Interest

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This guide provides an objective comparison of the functional characteristics of **apyrase** orthologs from various species, supported by experimental data. **Apyrases**, or nucleoside triphosphate diphosphohydrolases (NTPDases), are a conserved family of enzymes crucial for regulating nucleotide levels across kingdoms. Their diverse roles in physiological processes, from plant growth to human immune responses, make them a subject of significant research interest.

Functional Overview

Apyrase enzymes (EC 3.6.1.5) catalyze the hydrolysis of the γ and β phosphate groups of nucleoside triphosphates (NTPs) and diphosphates (NDPs), but not monophosphates (NMPs). [1] This activity is fundamental to their primary function: modulating the extracellular and intracellular concentrations of nucleotides like ATP and ADP.

- In Plants: **Apyrases** are key regulators of growth and development.[2] Ecto-**apyrases**, located in the extracellular matrix, control the levels of extracellular ATP (eATP), a signaling molecule that can influence plant growth and stress responses.[3] For instance, in *Arabidopsis thaliana*, the **apyrases** AtAPY1 and AtAPY2 are essential for pollen germination and overall plant growth.[4] Plant **apyrases** also play a role in nutrient acquisition, as seen with the pea **apyrase** (psNTP9) which can mobilize phosphate from extracellular ATP.[5]

- In Animals: In mammals, **apyrases** such as CD39 (NTPDase1) are critical for regulating purinergic signaling, a system where extracellular nucleotides act as signaling molecules. By hydrolyzing ATP and ADP, CD39 terminates their signaling and initiates the production of adenosine, a molecule with anti-inflammatory and anti-thrombotic properties. In blood-feeding insects like the mosquito *Aedes aegypti*, salivary **apyrases** are secreted into the host to prevent platelet aggregation by degrading ADP, thus facilitating blood feeding.
- In Other Organisms: **Apyrases** are also found in yeast and prokaryotes, indicating their ancient evolutionary origin and fundamental importance in cellular processes.

Quantitative Comparison of Enzymatic Activity

The following table summarizes key kinetic parameters of **apyrase** orthologs from different species. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.

Species	Ortholog	Substrate	Km (μM)	Vmax	Specific Activity	ATP/ADP Ratio	P Hydrolysis	Reference
Human (Homo sapiens)	CD39	ATP	77.6 ± 10.2	68.9 ± 8.1 nmol Pi/min/mg	-	~0.7		
ADP			99.4 ± 106.8 ± 21.0	8.5 nmol Pi/min/mg	-			
Soluble CD39	ATP	12	4.6 s-1 (kcat)	-	~3.5	Soluble apyrases release adp during ATP hydrolysis S - PubMed		
ADP	7	1.3 s-1 (kcat)	-	Soluble apyrases release adp during ATP hydrolysis S - PubMed				

Potato (<i>Solanum tuberosum</i>)	Soluble Apyrase	ATP	-	-	10,000 μmol Pi/mg/mi n
Apyrase A		ATP/ADP	-	-	~10
Apyrase B		ATP/ADP	-	-	~1
Pea (<i>Pisum sativum</i>)	psNTP9	ATP	600	-	-
Arabidopsis (<i>Arabidopsis thaliana</i>)	AtAPY1				>7000 μM Pi/min/m g
Mosquito (<i>Aedes aegypti</i>)	Salivary Apyrase	ATP/ADP	-	-	160 mU/pair of glands

Experimental Protocols

Colorimetric Apyrase Activity Assay

This method relies on the quantification of inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP, using a malachite green-based reagent.

Materials:

- Reaction Buffer: 60 mM HEPES, 3 mM MgCl₂, 3 mM CaCl₂, pH 6.5.
- Substrate: 3 mM ATP or ADP in reaction buffer.
- Apyrase** enzyme solution.

- Development Solution A: 0.045% Malachite Green in water.
- Development Solution B: 4.2% Ammonium Molybdate in 4 M HCl.
- Stop Solution C: 34% Sodium Citrate.
- Phosphate Standard Solution (e.g., KH₂PO₄).
- 96-well microplate and plate reader.

Procedure:

- Prepare a standard curve using the phosphate standard solution.
- In the microplate wells, add the **apyrase** enzyme solution to the reaction buffer.
- Initiate the reaction by adding the ATP or ADP substrate solution.
- Incubate at the desired temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
- Stop the reaction by adding Stop Solution C.
- Add Development Solution A, followed by Development Solution B.
- Allow the color to develop for 20-30 minutes.
- Measure the absorbance at a wavelength between 620-660 nm.
- Calculate the amount of Pi released using the standard curve.

Luminescence-Based Apyrase Activity Assay

This high-throughput method measures the remaining ATP concentration after the **apyrase** reaction using the luciferin-luciferase system.

Materials:

- Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and CaCl₂.

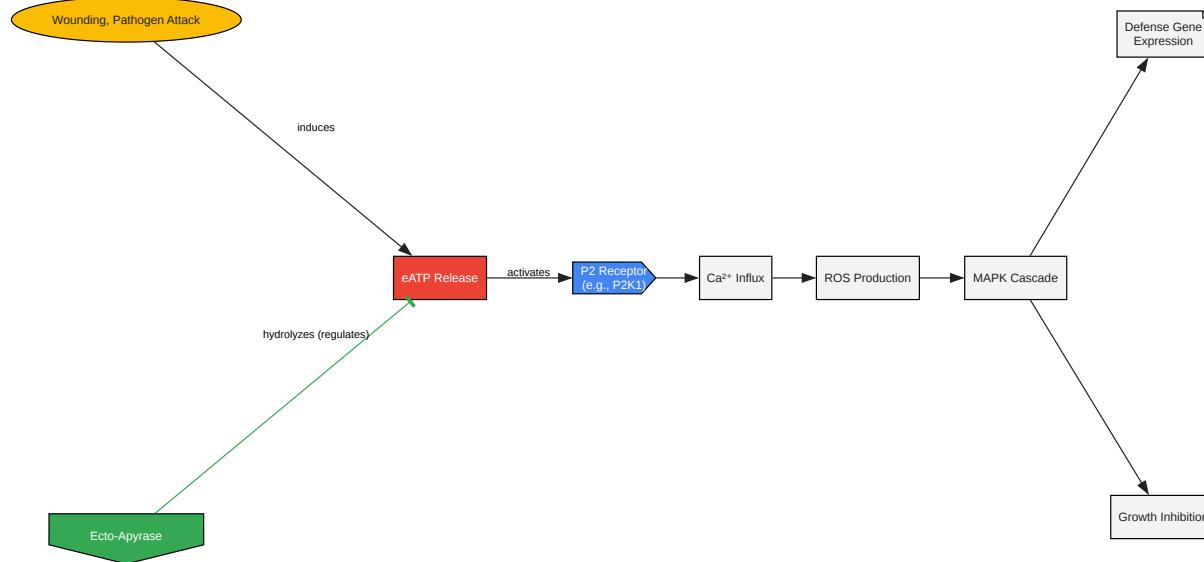
- ATP substrate solution.
- **Apyrase** enzyme solution.
- Luciferin-luciferase reagent (e.g., Kinase-Glo®).
- 384-well microplate and a luminometer.

Procedure:

- Dispense the **apyrase** enzyme solution into the wells of the microplate.
- Add the ATP substrate to initiate the reaction.
- Incubate at room temperature for a defined period.
- Add the luciferin-luciferase reagent to stop the **apyrase** reaction and initiate the luminescence reaction.
- Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
- Measure the luminescence using a plate reader. The light output is inversely proportional to the **apyrase** activity.

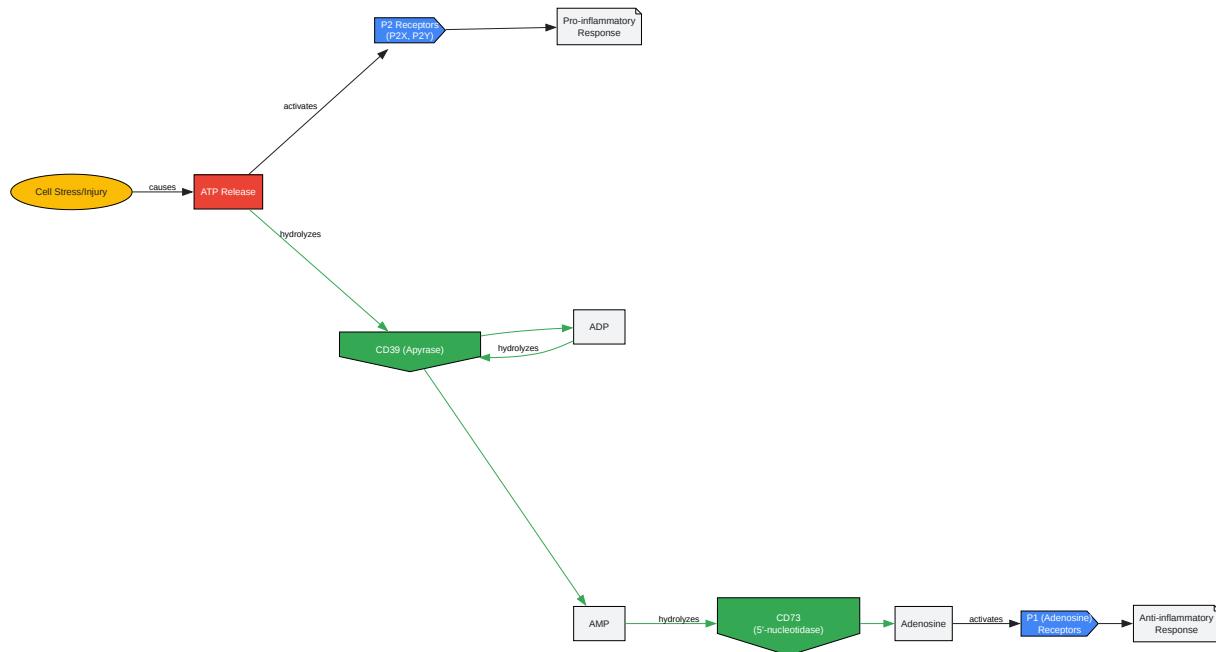
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving **apyrases** and a general workflow for their characterization.



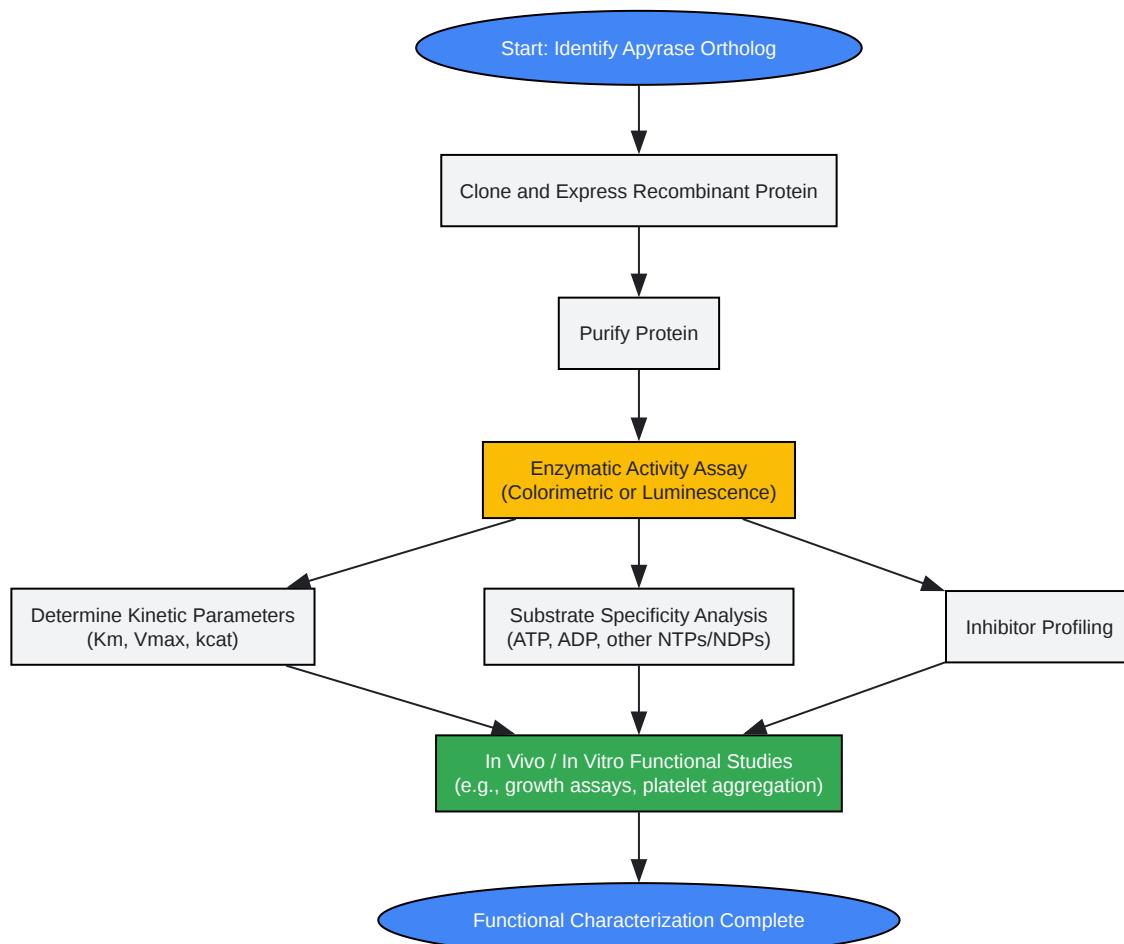
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Caption: Extracellular ATP (eATP) signaling pathway in plants in response to stress.



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Caption: Purinergic signaling cascade in animals, regulated by ectonucleotidases.



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Caption: General experimental workflow for the functional characterization of an **apyrase** ortholog.

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